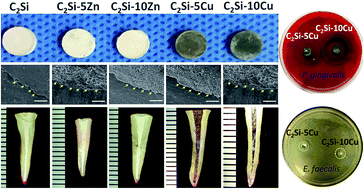Design and evaluation of multifunctional antibacterial ion-doped β-dicalcium silicate cements favorable for root canal sealing
RSC Advances Pub Date: 2016-02-12 DOI: 10.1039/C6RA00172F
Abstract
A root canal sealer plays some important roles in accomplishing various functions including antibacteria and anti-microleakage. Meanwhile, such a sealer is also expected to readily induce apatite mineralization in damaged periapical tissues and reconstruct the surrounding alveolar bone. Taking the potent antibacterial ability of some biologically essential trace elements into account, we explore the effects of Zn or Cu doping in β-dicalcium silicate (β-C2Si) on the physicochemical modification and biological functions of its self-curing cement and compare with the β-C2Si cement free of foreign ion doping. An interesting aspect of the Zn or Cu doping in β-C2Si was the prolongation of setting time and the decrease of mechanical strength, but retardation in the degradation and improvement of anti-microleakage. Furthermore, the β-C2Si doped with 10% Cu exhibited more excellent antibacterial properties against P. gingivalis and E. faecalis. Additionally, there was similar apatite formation ability and cell growth on the β-C2Si cements with and without Zn-/Cu-doping within the initial 1–5 d. Totally, it is demonstrated that the physicochemical and biological performances are favorably altered with Zn or Cu doping in β-C2Si with a consequent effect on setting time, chemical stability (ion release, degradation), anti-microleakage, and antibacterial activity. Therefore, it is indicated that the Zn or Cu-doped β-C2Si is promising as a multifunctional root canal sealer.


Recommended Literature
- [1] Contents list
- [2] The effect of different ligand substituents on the chemistry of a zinc–pyrazole anion host†
- [3] Mitigation of layer to spinel conversion of a lithium-rich layered oxide cathode by substitution of Al in a lithium ion battery
- [4] Corrosion behavior and mechanism of X80 steel in silty soil under the combined effect of salt and temperature
- [5] A novel surfactant silica gel modified carbon paste electrode in micellar media for selective determination of diminazene aceturate in the presence of its stabilizer
- [6] Reactions of dicyanodi-[1,2-bis(diphenylphosphino)ethane]cobalt(II) with oxygen and alkyl halides
- [7] Contents list
- [8] Back cover
- [9] Structural and thermodynamic aspects of hydration of Gd(iii) systems†
- [10] Mesoporous MgO·Al2O3 nanopowder-supported meso–macroporous nickel catalysts: a new path to high-performance biogas reforming for syngas

Journal Name:RSC Advances
Research Products
-
CAS no.: 2396-83-0
-
CAS no.: 2529-45-5
-
3-(Trifluoromethyl)benzoic acid
CAS no.: 454-92-2
-
CAS no.: 445-83-0
-
5-Bromo-3-methylpyridin-2-amine
CAS no.: 3430-21-5
-
CAS no.: 2655-84-7









